(3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester
CAS No.: 1272667-84-1
Cat. No.: VC7195488
Molecular Formula: C13H17NO4
Molecular Weight: 251.282
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1272667-84-1 |
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Molecular Formula | C13H17NO4 |
Molecular Weight | 251.282 |
IUPAC Name | benzyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate |
Standard InChI | InChI=1S/C13H17NO4/c15-9-13(17)6-11(7-13)14-12(16)18-8-10-4-2-1-3-5-10/h1-5,11,15,17H,6-9H2,(H,14,16) |
Standard InChI Key | FBFHMVNWSYOAKD-UHFFFAOYSA-N |
SMILES | C1C(CC1(CO)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Synonyms
The molecular formula of this compound is C₁₃H₁₇NO₄, with a molar mass of 251.28 g/mol . It is cataloged under multiple synonyms, including:
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Benzyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate
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3-CBZ-amino-1-(hydroxymethyl)cyclobutan-1-ol
The structure comprises a cyclobutane ring with two adjacent hydroxyl groups and a hydroxymethyl substituent, linked to a benzyl carbamate moiety (Figure 1). This arrangement confers both hydrophilicity (via hydroxyl groups) and lipophilicity (via the benzyl group), making it a candidate for prodrug design or synthetic intermediates.
Synthesis and Manufacturing
Advances in Benzylation Techniques
Recent methodologies for benzyl ether/ester synthesis, such as the use of 2-benzyloxy-1-methylpyridinium triflate (1), offer potential applications for this compound’s synthesis . This reagent enables benzyl transfer under neutral conditions, avoiding acid- or base-sensitive functional group degradation. For example, in situ N-methylation of 2-benzyloxypyridine (2) with methyl triflate generates the active benzylating species, which could facilitate the installation of the benzyl carbamate group on the cyclobutane scaffold .
Table 1: Comparison of Benzylation Methods
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding hydroxyl groups. Limited solubility in water (logP ≈ 1.2 estimated).
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Stability: Susceptible to hydrolysis under acidic or basic conditions via cleavage of the carbamate bond. Storage recommendations likely include inert atmospheres and low temperatures .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include ν(O–H) ~3400 cm⁻¹, ν(C=O) ~1700 cm⁻¹ (carbamate), and aromatic C–H stretches ~3000 cm⁻¹.
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NMR: ¹H NMR would show distinct signals for the benzyl group (δ 7.3–7.4 ppm, multiplet), cyclobutane protons (δ 2.5–4.0 ppm), and hydroxyl protons (δ 1.5–2.5 ppm, broad) .
Challenges and Future Directions
Synthetic Optimization
Current limitations include the lack of published procedures for large-scale production. Future work could adapt flow chemistry or enzymatic methods to improve yield and purity.
Biological Evaluation
No in vitro or in vivo studies are reported. Screening for kinase inhibition or protease binding could unlock therapeutic potential.
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